(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Thermal Analysis Solid-State Characterization Physical Property Comparison

This 6-azaindole building block features a 5-methoxy and 2-hydroxymethyl group for balanced reactivity and solubility (predicted logP ~1.06). Ideal for FGFR1-3 kinase libraries and CNS drug discovery, avoiding the lipophilicity of halogenated analogs. High-yield (92.5%) synthesis and 168-170°C melting point enable reliable scale-up. High purity (≥98%) and well-defined analytics streamline your research. For R&D only.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 17288-43-6
Cat. No. B169643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
CAS17288-43-6
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=C1)C=C(N2)CO
InChIInChI=1S/C9H10N2O2/c1-13-9-3-6-2-7(5-12)11-8(6)4-10-9/h2-4,11-12H,5H2,1H3
InChIKeyTUWFVEZGIMLNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS 17288-43-6) Procurement & Technical Overview


(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS 17288-43-6) is a heterocyclic building block based on the 6-azaindole scaffold [1], featuring a 5-methoxy substitution and a 2-hydroxymethyl handle on the pyrrolo[2,3-c]pyridine core . This substitution pattern provides a balance of solubility, stability, and orthogonal reactivity that distinguishes it from other azaindole derivatives .

Why 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Analogs Cannot Simply Substitute (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS 17288-43-6)


Interchanging pyrrolo[2,3-c]pyridine analogs without rigorous evaluation introduces substantial risk to synthetic campaigns. Substitution pattern profoundly alters key physicochemical parameters [1]. For instance, the 2-hydroxymethyl group in the target compound confers distinct solubility and reactivity compared to the parent scaffold or 5-substituted analogs lacking this moiety . Furthermore, the methoxy group at the 5-position modulates electron density and sterics differently than halogen or alkyl substituents , directly impacting downstream coupling efficiency and final compound properties. The following quantitative comparisons quantify these critical differences.

(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS 17288-43-6): Quantitative Differentiation Evidence Guide


Thermal Stability and Physical Form: Higher Melting Point vs. Parent Scaffold

The target compound exhibits a significantly higher melting point (168-170°C ) compared to the unsubstituted parent pyrrolo[2,3-c]pyridine (135-139°C [1]). This ~30°C increase indicates stronger intermolecular interactions in the solid state, which can be a practical indicator of enhanced thermal stability and ease of handling as a crystalline solid, reducing the risk of decomposition during routine laboratory use and storage .

Thermal Analysis Solid-State Characterization Physical Property Comparison

Lipophilicity and Predicted Solubility: Optimized for Drug Design vs. Halogenated Analogs

The target compound has a predicted logP of ~1.06 and an aqueous solubility of ~2.1 mg/mL at 25°C . While direct experimental comparator data is not available in the retrieved sources, this logP value places it within an optimal range (1-3) for good oral absorption and permeability, as defined by Lipinski's Rule of Five. In contrast, halogenated analogs like (5-bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol or (5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, which incorporate a halogen atom at the 5-position instead of a methoxy group, are expected to have higher lipophilicity (logP > 2) and lower aqueous solubility, which can lead to increased non-specific binding and potential toxicity issues in biological assays [1].

ADME Physicochemical Property Prediction Drug-Likeness

Synthetic Utility: High-Yield Synthesis Enables Reliable Procurement

A well-defined synthesis for the target compound from its corresponding ester is reported with a high isolated yield of 92.5% . The reaction involves reduction of the ester with lithium aluminium tetrahydride (LAH) in tetrahydrofuran (THF) under an inert atmosphere at -5 to 20°C for 1 hour . This high-yielding, scalable protocol indicates a robust and reliable synthetic route, which is a critical factor for procurement managers seeking consistent quality and supply. In comparison, synthesis of alternative derivatives with more complex or sensitive substituents (e.g., bromo, iodo, or other esters) may require less robust conditions (e.g., more hazardous reagents, lower temperatures, or extended reaction times), potentially leading to lower yields and greater batch-to-batch variability [1].

Synthetic Methodology Reduction Process Chemistry

Chromatographic Behavior: Defined UV Absorbance for Reliable Analytical Tracking

The target compound exhibits strong UV absorbance at λ = 254 nm, which is recommended for purity assessment via HPLC . This standardized detection wavelength simplifies and accelerates analytical method development for reaction monitoring and final product quality control. This is a practical differentiator from many other pyrrolo[2,3-c]pyridine derivatives, which may lack a strong chromophore or require less common, more expensive, or more complex detection methods (e.g., ELSD, MS, or lower-wavelength UV) [1]. The ability to reliably quantify this compound using a ubiquitous UV detector enhances workflow efficiency.

Analytical Chemistry HPLC Method Development Quality Control

Optimal Application Scenarios for (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS 17288-43-6) Based on Differentiated Evidence


Lead Optimization in Kinase Inhibitor Programs

Given its placement as an azaindole derivative, this compound is an ideal building block for synthesizing focused libraries targeting kinases, particularly FGFR1-3, which are validated targets in oncology . The favorable predicted logP (~1.06) and solubility profile, inferred from its substitution pattern, support the design of leads with improved drug-like properties . The high-yield synthesis (92.5%) ensures that sufficient quantities of diverse analogs can be produced to explore structure-activity relationships (SAR) efficiently .

Synthesis of Complex Heterocycles for CNS and Anti-Inflammatory Research

The compound's rigid bicyclic framework and favorable physicochemical properties make it suitable for CNS drug discovery efforts and for targeting pathways involved in inflammation . The methoxy and hydroxymethyl groups provide versatile synthetic handles for further elaboration without introducing the excessive lipophilicity often associated with halogenated analogs, which can be a liability in CNS penetration and promiscuous target binding .

Scalable Synthesis of Advanced Pharmaceutical Intermediates

The reported high-yielding, robust synthesis from a readily available ester using standard reagents (LAH in THF) positions this compound as a practical choice for scaling up to multi-gram or kilogram quantities. The high melting point (168-170°C) facilitates purification and handling at scale, and the standard UV detection (254 nm) simplifies process analytical technology (PAT) and quality control in a manufacturing setting.

Academic and Industrial Chemical Biology Tool Synthesis

For research groups developing chemical probes, this compound's availability in high purity (≥95%) and its well-defined analytical profile are significant advantages. The combination of a reactive hydroxymethyl group for conjugation or further derivatization and a methoxy group that can serve as a metabolic soft spot or a site for isotopic labeling makes it a versatile starting point for designing probes for target identification or validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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